molecular formula C9H18N2O3 B2899757 N-butyl-N'-(2-methoxyethyl)ethanediamide CAS No. 340974-56-3

N-butyl-N'-(2-methoxyethyl)ethanediamide

Cat. No.: B2899757
CAS No.: 340974-56-3
M. Wt: 202.254
InChI Key: YYGKMRIIXJKIMP-UHFFFAOYSA-N
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Description

N-butyl-N’-(2-methoxyethyl)oxamide: is an organic compound with the molecular formula C9H18N2O3 It is a member of the oxamide family, which are derivatives of oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of N-butyl-N’-(2-methoxyethyl)oxamide may involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-butyl-N’-(2-methoxyethyl)oxamide can undergo oxidation reactions to form corresponding oxamides with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in substitution reactions where the butyl or methoxyethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed:

    Oxidation: Formation of N-butyl-N’-(2-methoxyethyl)oxamide derivatives with higher oxidation states.

    Reduction: Formation of butylamine and 2-methoxyethylamine.

    Substitution: Formation of substituted oxamides with different functional groups.

Scientific Research Applications

Chemistry: N-butyl-N’-(2-methoxyethyl)oxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its unique structure.

Industry: The compound is used in the production of polymers and resins, where it imparts specific properties such as flexibility and durability.

Mechanism of Action

The mechanism by which N-butyl-N’-(2-methoxyethyl)oxamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions.

Comparison with Similar Compounds

    N,N’-dimethyloxamide: Similar in structure but with methyl groups instead of butyl and methoxyethyl groups.

    N,N’-diethyloxamide: Contains ethyl groups instead of butyl and methoxyethyl groups.

    N,N’-dibutyloxamide: Contains butyl groups on both nitrogen atoms.

Uniqueness: N-butyl-N’-(2-methoxyethyl)oxamide is unique due to the presence of both butyl and methoxyethyl groups, which confer distinct chemical properties and reactivity compared to other oxamides. This uniqueness makes it valuable in specific applications where these properties are desired.

Properties

IUPAC Name

N-butyl-N'-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-3-4-5-10-8(12)9(13)11-6-7-14-2/h3-7H2,1-2H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGKMRIIXJKIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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